N-(4-chloro-3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
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Description
“N-(4-chloro-3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide” is a complex organic compound that contains several functional groups and rings, including an imidazo[1,2-b]pyridazine ring, a carboxamide group, and a phenyl ring with chloro and fluoro substituents .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve several steps including the formation of the imidazo[1,2-b]pyridazine ring and the introduction of the chloro and fluoro substituents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-b]pyridazine ring, the carboxamide group, and the phenyl ring with the chloro and fluoro substituents .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the carboxamide group might undergo hydrolysis, and the chloro and fluoro substituents on the phenyl ring might be involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the polar carboxamide group and the halogen substituents might affect its solubility and reactivity .Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Mode of Action
Based on the structure and activity of similar compounds, it is plausible that it binds to the active site of its target protein (such as cdk2), thereby inhibiting the protein’s activity . This inhibition can lead to changes in cellular processes, such as cell cycle progression .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it may impact the cell cycle regulation pathway . Inhibition of CDK2 can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .
Result of Action
If it acts as a cdk2 inhibitor, it could lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Properties
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4O/c1-8-7-20-13(17-8)5-4-12(19-20)14(21)18-9-2-3-10(15)11(16)6-9/h2-7H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSLKBLUPHMOSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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